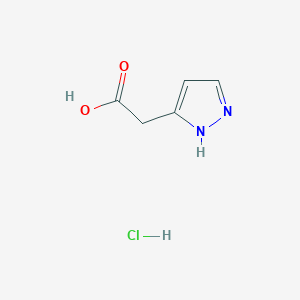

2-(1H-Pyrazol-3-yl)acetic acid hydrochloride

Overview

Description

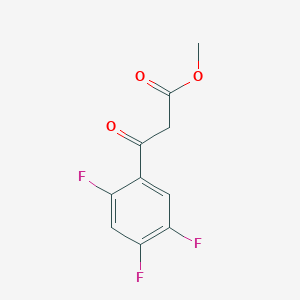

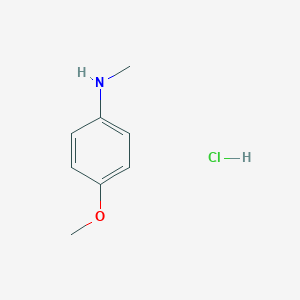

2-(1H-Pyrazol-3-yl)acetic acid hydrochloride is a chemical compound with the CAS Number: 118054-57-2. It has a molecular weight of 162.58 and its linear formula is C5H7ClN2O2 . It is a solid substance under normal conditions .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C5H7ClN2O2 . Unfortunately, the specific structural analysis is not provided in the retrieved sources.

Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Fluorescent Property Evaluation

Synthesis and Fluorescent Properties : 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride and its derivatives have been explored for their fluorescent properties. Specifically, a series of 1,3,5-triaryl-2-pyrazolines, related to this compound, were synthesized and found to possess fluorescence in the blue region of the visible spectrum when irradiated with ultraviolet radiation. These findings are significant for applications in materials science and chemical sensing, highlighting the potential of these compounds in fluorescent applications (Hasan et al., 2011).

Corrosion Inhibition

Pyrazoline Derivatives as Corrosion Inhibitors : Derivatives of this compound have been studied as corrosion inhibitors, particularly for mild steel in acidic media. Research demonstrates that compounds like 2-(4-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid and its analogs show high efficiency in corrosion inhibition, with their effectiveness confirmed through various experimental and computational methods. These studies reveal that such compounds can significantly enhance the resistance of materials like mild steel against corrosion, which is crucial for industries like petroleum refining (Lgaz et al., 2018).

Coordination Chemistry and Metal Binding

Metal Ion Binding Sites : Research involving the addition of (Pyrazol-1-yl)acetic acid groups to peptides has shown that these modifications can create ATCUN-like (Amino Terminal Cu(II) and Ni(II) binding) metal ion binding sites. This suggests potential applications in the field of bioinorganic chemistry, where controlling metal ion binding to peptides and proteins is of significant interest (Boa et al., 2005).

Catalytic Applications

Catalysis in Organic Synthesis : Compounds related to this compound have been utilized as ligands in copper(II) catalytic systems, showing excellent performance in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. This highlights the potential of these compounds in catalysis and organic synthesis, particularly in environmentally friendly processes (Xie et al., 2014).

Chemical Sensing

Selective Fluorescent Sensing for Metal Ions : Derivatives of this compound have been developed as fluorescent sensors with high selectivity for certain metal ions like zinc, showcasing the compound's potential in chemical sensing and environmental monitoring (Gong et al., 2011).

Mechanism of Action

Target of Action

It has been suggested that the compound may interact with certain proteins or enzymes in the body, leading to its observed effects .

Mode of Action

It is believed to interact with its targets in a way that alters their function, leading to changes in cellular processes . More research is needed to fully elucidate the specific interactions and changes that occur.

Biochemical Pathways

Based on its potential targets, it may influence several pathways related to cellular function and metabolism

Result of Action

Some studies suggest that it may have potential antibacterial and antifungal activity

Action Environment

The action, efficacy, and stability of 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature. For instance, it is recommended to store the compound under an inert gas (nitrogen or Argon) at 2-8°C .

Safety and Hazards

The safety information for 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name |

2-(1H-pyrazol-5-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.ClH/c8-5(9)3-4-1-2-6-7-4;/h1-2H,3H2,(H,6,7)(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUYXVPCCKSSLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50542642 | |

| Record name | (1H-Pyrazol-5-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118054-57-2 | |

| Record name | 1H-Pyrazole-3-acetic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118054-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1H-Pyrazol-5-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-pyrazol-5-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B168278.png)

![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)